molecular formula C13H19Cl2N3 B2836988 4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride CAS No. 1286263-50-0

4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride

Cat. No.: B2836988
CAS No.: 1286263-50-0
M. Wt: 288.22
InChI Key: NIAJRWZQYAFJEE-UHFFFAOYSA-N
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Description

4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H19Cl2N3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a benzonitrile group, making it a valuable tool in synthetic chemistry and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride typically involves the reaction of 4-cyanobenzyl chloride with piperidine-4-amine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The piperidine ring and benzonitrile group play crucial roles in binding to the target sites and influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Piperidin-4-ylamino)methyl]benzonitrile
  • 4-[(Piperidin-4-ylamino)methyl]benzonitrile hydrochloride
  • 4-[(Piperidin-4-ylamino)methyl]benzonitrile monohydrochloride

Uniqueness

4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride stands out due to its dihydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for various applications, especially in aqueous environments, compared to its counterparts .

Properties

IUPAC Name

4-[(piperidin-4-ylamino)methyl]benzonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c14-9-11-1-3-12(4-2-11)10-16-13-5-7-15-8-6-13;;/h1-4,13,15-16H,5-8,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAJRWZQYAFJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=CC=C(C=C2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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